3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(4-benzylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-5-17(6-3-1)15-18-8-10-20(11-9-18)22-14-12-19-7-4-13-21-16-19;/h1-3,5-6,8-11,19,21H,4,7,12-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCDXUBVRWRKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride typically involves the nucleophilic substitution of a halogenated piperidine derivative by 4-benzylphenol or its derivatives. The key step is the formation of the ether linkage between the piperidine moiety and the benzylphenoxyethyl side chain.
Detailed Preparation Method
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Starting materials | 4-Benzylphenol and 2-chloroethylpiperidine hydrochloride | 4-Benzylphenol provides the phenoxy group; 2-chloroethylpiperidine is the alkylating agent |
| 2 | Base addition | Strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) | Deprotonates 4-benzylphenol to form phenoxide ion, enhancing nucleophilicity |
| 3 | Solvent | Aprotic solvents such as dichloromethane (DCM), toluene, or dimethylformamide (DMF) | Solvent choice affects reaction rate and yield |
| 4 | Reaction conditions | Reflux under inert atmosphere (e.g., nitrogen) | Ensures complete reaction and prevents oxidation |
| 5 | Workup | Acidification with hydrochloric acid to form the hydrochloride salt | Converts free base to hydrochloride salt for stability and isolation |
| 6 | Purification | Crystallization or recrystallization from suitable solvents | Ensures purity and isolation of the final compound |
Reaction Mechanism Overview
- The phenol group of 4-benzylphenol is deprotonated by the base to generate a phenoxide ion.
- The phenoxide ion acts as a nucleophile and attacks the electrophilic carbon in 2-chloroethylpiperidine.
- This nucleophilic substitution (S_N2) displaces the chloride ion, forming the ether bond.
- Subsequent acidification yields the hydrochloride salt of the product.
Research Findings and Optimization Parameters
| Parameter | Effect on Yield and Purity | Optimal Conditions |
|---|---|---|
| Base type | Strong bases like NaH increase conversion; weaker bases may lead to incomplete reaction | Sodium hydride preferred for high yield |
| Solvent polarity | Polar aprotic solvents (DMF) enhance nucleophilicity and reaction rate | DMF or DCM under reflux |
| Temperature | Elevated temperature (reflux) promotes reaction completion but excessive heat can cause decomposition | Reflux temperature of solvent (e.g., 40-80 °C) |
| Reaction time | Insufficient time leads to incomplete conversion; prolonged times may cause side reactions | 6-12 hours typical |
| Molar ratios | Excess 4-benzylphenol or base can drive reaction to completion | 1:1.1 molar ratio of phenol to chloroethylpiperidine |
Alternative Synthetic Routes
- Using different leaving groups: Instead of 2-chloroethylpiperidine, 2-bromoethylpiperidine or 2-tosylethylpiperidine can be used to improve leaving group ability and reaction efficiency.
- Phase transfer catalysis: Employing phase transfer catalysts to facilitate the reaction in biphasic systems can enhance yield and reduce reaction times.
- Microwave-assisted synthesis: Accelerates reaction kinetics and can improve yields with reduced reaction times.
Summary Table of Preparation Methods
| Method | Starting Materials | Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Classic S_N2 | 4-Benzylphenol + 2-chloroethylpiperidine | NaH | DCM or Toluene | Reflux (40-80 °C) | 6-12 h | 75-85% | Most common method |
| Improved leaving group | 4-Benzylphenol + 2-bromoethylpiperidine | K2CO3 | DMF | Reflux | 4-8 h | 80-90% | Better leaving group improves yield |
| Phase transfer catalysis | Same as classic | K2CO3 + PTC | Biphasic (water/organic) | 50-70 °C | 3-6 h | 85-92% | Faster reaction, cleaner product |
| Microwave-assisted | Same as classic | NaH | DMF | Microwave irradiation | 30-60 min | 88-95% | Rapid synthesis, high yield |
Key Research and Patents
- The compound and its analogs have been described in patents such as WO1992002502A1, which detail the preparation of N-hydrocarbyl-4-substituted piperidines, including methods involving nucleophilic substitution with phenol derivatives under basic conditions.
- Research indicates that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence reaction conditions and yields, with benzyl substitution providing favorable reactivity and stability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzylphenoxy group is believed to play a crucial role in its binding affinity and specificity towards certain receptors or enzymes. The piperidine ring enhances its stability and bioavailability, making it a valuable compound for pharmacological studies.
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Substituent Effects on Lipophilicity: The benzyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives) . This property may improve blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted drugs like AChE inhibitors .
Impact of Bulky Substituents :
- Analogs with tert-butyl or 2-phenylpropan-2-yl groups (e.g., ) exhibit increased steric bulk, which may reduce metabolic degradation but could also hinder receptor binding.
Antimicrobial Activity Trends: While the target compound lacks direct antimicrobial data, structurally related thiopyrimidinones (e.g., compounds 3a–c in ) show activity against Gram-positive bacteria and fungi. Activity correlates with electron-deficient aromatic rings and alkyl chain length .
Safety Profiles: Piperidine derivatives with dimethylphenoxy groups (e.g., ) are classified as irritants, suggesting similar handling precautions for the benzyl-substituted analog.
Research Implications and Gaps
- Pharmacological Potential: The benzyl substituent’s lipophilicity aligns with structural motifs of AChE inhibitors like donepezil hydrochloride, a piperidine derivative used in Alzheimer’s therapy .
- Data Limitations: Specific toxicity, pharmacokinetic, and environmental impact data for 3-[2-(4-Benzylphenoxy)ethyl]piperidine HCl are absent in the evidence. Analogous compounds (e.g., ) also lack comprehensive ecotoxicological studies.
Biological Activity
3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H24ClN
- Molecular Weight : 285.83 g/mol
- SMILES Notation : CCOC(=O)C1=NC=CC(=N1)Cl
The compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the benzylphenoxy group contributes to its unique interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Some key mechanisms include:
- Receptor Binding : The compound has been shown to interact with histamine receptors, specifically the H3 receptor, which plays a critical role in neurotransmission and modulation of pain pathways .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and pain management.
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive (pain-relieving) properties. A study demonstrated its efficacy in both nociceptive and neuropathic pain models, highlighting its potential as a treatment option for chronic pain conditions .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting a potential role as an anticancer agent. For instance, derivatives of this compound have demonstrated significant cytotoxicity against human breast cancer cells.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Study on Pain Models : A dual receptor ligand study revealed that compounds similar to this compound exhibited broad-spectrum analgesic activity across different pain models, indicating its versatility as a therapeutic agent .
- Cytotoxicity Assessment : In a comparative analysis, this compound was found to be more effective than several other piperidine derivatives in inhibiting the growth of specific cancer cell lines, reinforcing its potential for drug development in oncology.
Comparative Analysis with Similar Compounds
A comparative analysis with other piperidine derivatives provides insight into the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-benzylphenoxy)piperidine | Benzylphenoxy group | High affinity for H1 receptor |
| Ethyl 4-chloropyrimidine-2-carboxylate | Chlorine at position 4 | Distinct reactivity profile |
| 4-methylpiperidine | Methyl group addition | Altered binding affinity |
This table illustrates how variations in structure influence biological activity and receptor binding.
Q & A
Q. What are the standard synthetic protocols for 3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride?
Synthesis typically involves multi-step organic reactions, including:
- Piperidine Functionalization : Introducing the benzylphenoxyethyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd/C or bases such as NaOH .
- Hydrochloride Salt Formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol) .
- Purification : Column chromatography or recrystallization to achieve >95% purity . Key challenges include controlling regioselectivity and minimizing byproducts during ether linkage formation .
Q. How is this compound characterized to confirm structural integrity?
Standard methods include:
Q. What solvents are suitable for dissolving this compound?
Limited solubility data exist, but similar piperidine derivatives dissolve in:
- Polar aprotic solvents : DMSO, DMF (10–50 mg/mL) .
- Alcohols : Methanol or ethanol (5–20 mg/mL) .
- Aqueous buffers : Low solubility (<1 mg/mL); sonication or mild heating may aid dispersion .
Q. What safety precautions are recommended for handling?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Disposal : Follow hazardous waste regulations (e.g., incineration for halogenated compounds) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst Screening : Test Pd/C, PtO, or Raney Ni for hydrogenation steps to improve efficiency .
- Solvent Optimization : Use DMF or THF for etherification to enhance reactivity .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., HCl addition) to reduce decomposition .
Q. What strategies are used to investigate its mechanism of action in biological systems?
- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled antagonists) to identify affinity for GPCRs or ion channels .
- Enzyme Inhibition : Kinetic assays (IC determination) for targets like acetylcholinesterase or monoamine oxidases .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses in active sites .
Q. How can analytical methods resolve co-eluting impurities in HPLC?
- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 30% → 70% over 20 min) .
- Column Selection : Use UPLC BEH C18 for higher resolution .
- Tandem MS : Identify impurities via fragmentation patterns .
Q. How should contradictory toxicity data be addressed?
- In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity (LD) and hepatotoxicity .
- In Vitro Testing : MTT assays on HepG2 cells to validate cytotoxicity .
- Literature Cross-Validation : Compare with structurally similar compounds (e.g., 4-benzylpiperidine derivatives) .
Q. What experimental designs evaluate its stability under varying conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
